molecular formula C19H21FN2O2 B4928562 2-(2-FLUOROPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE

2-(2-FLUOROPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4928562
M. Wt: 328.4 g/mol
InChI Key: QJZJSKVMQRHMDK-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone is a complex organic compound with a unique structure that combines fluorophenoxy and methylphenyl groups with a piperazine ring

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-15-6-2-4-8-17(15)21-10-12-22(13-11-21)19(23)14-24-18-9-5-3-7-16(18)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZJSKVMQRHMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorophenol with an appropriate alkylating agent to form 2-fluorophenoxy derivatives. This intermediate is then reacted with 4-(2-methylphenyl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and bases like silver carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluorophenoxy and methylphenyl groups contribute to its binding affinity and specificity. The piperazine ring plays a crucial role in modulating the compound’s biological activity by influencing its conformation and interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylaniline: Shares the fluorophenyl group but lacks the piperazine ring.

    4-(2-Methylphenyl)piperazine: Contains the piperazine ring but does not have the fluorophenoxy group.

Uniqueness

2-(2-Fluorophenoxy)-1-[4-(2-methylphenyl)piperazino]-1-ethanone is unique due to its combination of fluorophenoxy and methylphenyl groups with a piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

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